molecular formula C14H20BrNO2 B8211231 tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate

tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate

Cat. No.: B8211231
M. Wt: 314.22 g/mol
InChI Key: ANJGLIPDEKZXIW-SNVBAGLBSA-N
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Description

tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a 4-bromo-2-methylphenyl group. This compound is often used in organic synthesis, particularly in the protection of amines due to the stability and ease of removal of the tert-butyl carbamate group.

Preparation Methods

The synthesis of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for yield and purity .

Chemical Reactions Analysis

tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules where temporary protection of amine groups is necessary.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate primarily involves the protection of amine groups. The tert-butyl carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in multi-step organic syntheses where selective protection and deprotection are crucial .

Comparison with Similar Compounds

Similar compounds include other carbamate-protected amines such as:

    tert-Butyl carbamate: A simpler analog used for similar purposes.

    Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.

The uniqueness of tert-Butyl ®-(1-(4-bromo-2-methylphenyl)ethyl)carbamate lies in its chiral center and the presence of the bromine atom, which allows for further functionalization and derivatization .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(4-bromo-2-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJGLIPDEKZXIW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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